molecular formula C20H19N5O4S B11655625 N-(furan-2-ylmethyl)-2-{4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetamide

N-(furan-2-ylmethyl)-2-{4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetamide

Cat. No.: B11655625
M. Wt: 425.5 g/mol
InChI Key: BJRLASYWCDNAHB-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(FURAN-2-YL)METHYL]-2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE is a complex organic compound that features a furan ring, a pyrimidine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with an appropriate amine to form the furan-2-ylmethyl intermediate. This intermediate is then reacted with 4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furan-2-carboxylic acid derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological pathways involving furan and pyrimidine derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The furan and pyrimidine moieties may play a role in binding to these targets, while the acetamide group could be involved in hydrogen bonding or other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    N-[(FURAN-2-YL)METHYL]-2-NITROBENZAMIDE: This compound features a nitro group instead of the acetamido group.

    N-[(FURAN-2-YL)METHYL]-2-HYDROXYBENZAMIDE: This compound has a hydroxy group instead of the acetamido group.

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE is unique due to the presence of both furan and pyrimidine moieties, which may confer specific binding properties and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C20H19N5O4S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-[(E)-[(2-pyrimidin-2-ylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C20H19N5O4S/c26-18(23-12-17-3-1-10-28-17)13-29-16-6-4-15(5-7-16)11-24-25-19(27)14-30-20-21-8-2-9-22-20/h1-11H,12-14H2,(H,23,26)(H,25,27)/b24-11+

InChI Key

BJRLASYWCDNAHB-BHGWPJFGSA-N

Isomeric SMILES

C1=CN=C(N=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.